molecular formula C13H16O3 B12892342 2-Ethyl-5,6-dimethoxy-3-methyl-1-benzofuran CAS No. 831171-08-5

2-Ethyl-5,6-dimethoxy-3-methyl-1-benzofuran

Cat. No.: B12892342
CAS No.: 831171-08-5
M. Wt: 220.26 g/mol
InChI Key: KZTDRLZXQAMFDL-UHFFFAOYSA-N
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Description

2-ethyl-5,6-dimethoxy-3-methylbenzofuran is a derivative of benzofuran, a heterocyclic compound that consists of fused benzene and furan rings. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5,6-dimethoxy-3-methylbenzofuran typically involves the bromination of a precursor compound followed by condensation reactions. For example, 2-bromo-1-(2-bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanone can be synthesized in ethanol . The reaction conditions often involve standard bromination and condensation with aryl or heteroarylpiperazine .

Industrial Production Methods

Industrial production methods for benzofuran derivatives generally involve large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The scalability of these methods depends on the availability of precursor compounds and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5,6-dimethoxy-3-methylbenzofuran can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, and aryl or heteroarylpiperazine for condensation reactions . The reaction conditions typically involve solvents like ethanol and controlled temperatures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination reactions can produce brominated derivatives, while condensation reactions can yield various substituted benzofuran compounds .

Scientific Research Applications

2-ethyl-5,6-dimethoxy-3-methylbenzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ethyl-5,6-dimethoxy-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. For example, some benzofuran derivatives are known to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of tumor protein (p53) . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-ethyl-5,6-dimethoxy-3-methylbenzofuran include other benzofuran derivatives such as:

Uniqueness

The uniqueness of 2-ethyl-5,6-dimethoxy-3-methylbenzofuran lies in its specific structural features and the resulting biological activities. Its unique combination of ethyl, methoxy, and methyl groups on the benzofuran core can lead to distinct pharmacological properties compared to other benzofuran derivatives .

Properties

CAS No.

831171-08-5

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-ethyl-5,6-dimethoxy-3-methyl-1-benzofuran

InChI

InChI=1S/C13H16O3/c1-5-10-8(2)9-6-12(14-3)13(15-4)7-11(9)16-10/h6-7H,5H2,1-4H3

InChI Key

KZTDRLZXQAMFDL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC(=C(C=C2O1)OC)OC)C

Origin of Product

United States

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